molecular formula C27H22Cl2N2O B13063032 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine

2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine

Cat. No.: B13063032
M. Wt: 461.4 g/mol
InChI Key: RCKRJCZXYOBAFK-QCWLDUFUSA-N
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Description

2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.

    Introduction of Chlorophenyl Groups: Chlorophenyl groups can be introduced through electrophilic aromatic substitution reactions.

    Methoxylation: The methoxy group can be introduced via nucleophilic substitution reactions using appropriate methoxy reagents.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or other reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce various reduced derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for potential therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine
  • 4-(4-chlorophenyl)-2-methoxy-6-(2-naphthyl)nicotinonitrile
  • (2-chlorophenyl)(4-chlorophenyl)methanone

Uniqueness

This compound is unique due to its specific structural features, which confer distinct reactivity and potential applications. Its combination of aromatic rings and functional groups allows for diverse chemical transformations and interactions with biological targets.

Properties

Molecular Formula

C27H22Cl2N2O

Molecular Weight

461.4 g/mol

IUPAC Name

(E)-2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-6,7-dihydro-5H-indol-4-imine

InChI

InChI=1S/C27H22Cl2N2O/c28-21-13-9-19(10-14-21)18-32-30-25-7-4-8-26-24(25)17-27(20-11-15-22(29)16-12-20)31(26)23-5-2-1-3-6-23/h1-3,5-6,9-17H,4,7-8,18H2/b30-25+

InChI Key

RCKRJCZXYOBAFK-QCWLDUFUSA-N

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)/C(=N/OCC5=CC=C(C=C5)Cl)/C1

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=NOCC5=CC=C(C=C5)Cl)C1

Origin of Product

United States

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